Thiol-PEG3-phosphonic acid ethyl ester

PROTAC Drug Delivery Lipophilicity

Substituting PEG linkers without empirical validation risks experimental failure. Thiol-PEG3-phosphonic acid ethyl ester (CAS 1360716-43-3) provides a data-driven solution for PROTAC synthesis and surface modification. Key advantages: (i) Protected ethyl ester (LogP 0.1) enhances membrane permeability vs. free acid analogs. (ii) Orthogonal thiol-maleimide chemistry enables diverse conjugate libraries. (iii) PEG3 spacer (~1.2 nm) balances ternary complex formation. (iv) Protected phosphonic acid permits sequential metal oxide surface anchoring. ≥98% purity (HPLC), shipped at ambient temperature.

Molecular Formula C12H27O6PS
Molecular Weight 330.38 g/mol
Cat. No. B8064620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG3-phosphonic acid ethyl ester
Molecular FormulaC12H27O6PS
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCOCCOCCOCCS)OCC
InChIInChI=1S/C12H27O6PS/c1-3-17-19(13,18-4-2)11-9-15-7-5-14-6-8-16-10-12-20/h20H,3-12H2,1-2H3
InChIKeyKAUGTHLCKCMXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-PEG3-phosphonic Acid Ethyl Ester Overview


Thiol-PEG3-phosphonic acid ethyl ester (CAS 1360716-43-3) is a heterobifunctional polyethylene glycol (PEG)-based linker characterized by a terminal thiol (-SH) group and a protected phosphonic acid ethyl ester moiety . With a molecular formula of C12H27O6PS and a molecular weight of 330.38 g/mol, it is classified as a non-cleavable linker within the PEG category . The compound is primarily utilized as a crucial building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), facilitating the intracellular degradation of target proteins . Its bifunctional nature also enables applications in bioconjugation and the modification of metal oxide surfaces, leveraging the strong affinity of the phosphonic acid group .

Thiol-PEG3-phosphonic Acid Ethyl Ester Substitution Risks


The interchangeable use of in-class PEG linkers without empirical validation introduces significant risk of experimental failure due to the profound impact of terminal functional groups on molecular properties. For instance, substituting the thiol group for an azide fundamentally alters the conjugation chemistry, with maleimide-thiol coupling yielding diverse reaction products compared to the defined stoichiometry of strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. Furthermore, the presence of an ethyl ester protecting group on the phosphonic acid moiety, as opposed to a free acid, critically modulates the compound's lipophilicity (LogP), which directly influences its solubility profile, membrane permeability, and overall performance in both in vitro and in vivo systems . Such structural nuances underscore that analogs are not simply interchangeable and that selection must be guided by specific, quantifiable performance data.

Thiol-PEG3-phosphonic Acid Ethyl Ester vs. Analogs


Enhanced Lipophilicity for Membrane Permeability

Thiol-PEG3-phosphonic acid ethyl ester exhibits a logP of 0.1, indicating moderate lipophilicity that can be advantageous for passive diffusion across cell membranes . In contrast, its direct comparator, Thiol-PEG3-phosphonic acid (the free acid form), lacks the ethyl ester protecting group, resulting in a more polar and hydrophilic character. While an exact experimental logP for the free acid is not reported in the source literature, the presence of the charged phosphonate group typically yields a significantly lower logP, reducing membrane permeability [1]. This difference of several logP units is a class-level inference based on the established physicochemical principles of esterification.

PROTAC Drug Delivery Lipophilicity

Conjugation Chemistry: Thiol vs. Azide Outcomes

The terminal thiol group of Thiol-PEG3-phosphonic acid ethyl ester enables maleimide-thiol conjugation, a widely used bioconjugation strategy. A direct head-to-head comparison of maleimide-thiol coupling versus copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) revealed that SPAAAC (azide-alkyne) produces defined conjugates with controllable stoichiometry, whereas maleimide-thiol conjugation results in more diverse reaction products [1]. This study, while not using the exact compound, provides class-level evidence that the choice between a thiol (as in Thiol-PEG3-phosphonic acid ethyl ester) and an azide (as in Azido-PEG3-phosphonic acid ethyl ester) is not arbitrary and leads to fundamentally different conjugation outcomes.

Bioconjugation PROTAC Click Chemistry

Latent Phosphonic Acid for Controlled Surface Binding

The ethyl ester group on Thiol-PEG3-phosphonic acid ethyl ester functions as a protecting group for the phosphonic acid. This allows for a controlled, two-step surface functionalization strategy: initial immobilization via the thiol group (e.g., on gold surfaces), followed by hydrolysis of the ethyl ester to generate the free phosphonic acid in situ . This contrasts with direct use of the comparator, Thiol-PEG3-phosphonic acid, which immediately presents the free, highly charged phosphonate group and may lead to non-specific interactions or uncontrolled aggregation during handling or initial conjugation steps. The ethyl ester serves as a masked, latent functionality that can be revealed on-demand, providing greater synthetic control and process flexibility.

Surface Modification Nanomaterials Controlled Release

PEG3 Spacer: Optimal Balance for Linker Function

The PEG3 chain in Thiol-PEG3-phosphonic acid ethyl ester comprises three ethylene glycol repeat units, yielding a molecular weight of 330.38 g/mol and a calculated extended length of approximately 1.2 nm . This specific length is a key differentiator from shorter (e.g., PEG2) or longer (e.g., PEG4, PEG8) analogs. While longer PEG chains generally enhance aqueous solubility, they can also increase molecular weight, hinder crystallization, and potentially reduce the efficiency of ternary complex formation in PROTAC applications due to excessive flexibility [1]. The PEG3 length is widely considered an optimal 'Goldilocks' spacer, providing sufficient distance to mitigate steric hindrance between ligase and target protein ligands without introducing excessive entropy or solubility challenges associated with longer chains.

PROTAC Linkerology PEGylation

Thiol-PEG3-phosphonic Acid Ethyl Ester Key Applications


PROTAC Synthesis with Moderate Lipophilicity

The moderate lipophilicity (LogP 0.1) of Thiol-PEG3-phosphonic acid ethyl ester, conferred by its ethyl ester group, makes it a superior choice over the more hydrophilic free acid analog for synthesizing PROTACs intended for intracellular protein degradation . The improved membrane permeability enhances the likelihood of the final PROTAC molecule reaching its cytosolic target, a critical parameter for in vivo efficacy.

Multi-Step Metal Oxide Surface Functionalization

For applications involving the sequential modification of metal oxide surfaces (e.g., TiO2, Al2O3), Thiol-PEG3-phosphonic acid ethyl ester offers a unique advantage due to its protected phosphonic acid group . The ethyl ester can remain intact during initial thiol-mediated conjugation steps, preventing unwanted surface binding. The free phosphonic acid can then be revealed in a controlled deprotection step, enabling precise, site-selective anchoring to the metal oxide surface and minimizing non-specific adsorption.

General Bioconjugation via Thiol-Maleimide

When the primary research goal is to create a diverse library of conjugates or where absolute homogeneity is not strictly mandated, the thiol-maleimide chemistry enabled by Thiol-PEG3-phosphonic acid ethyl ester is a practical and well-established choice . Compared to more complex click chemistry approaches, this route often involves simpler protocols and lower-cost reagents, offering a faster and more economical path to achieving protein or antibody modification.

PROTAC Linker Optimization with PEG3 Spacer

In the rational design of PROTACs, linker length is a critical variable. Thiol-PEG3-phosphonic acid ethyl ester provides a PEG3 spacer of approximately 1.2 nm, a length that is frequently cited as optimal for balancing flexibility and the formation of a productive ternary complex between the E3 ligase and target protein . Procurement of this specific linker is a data-driven decision to accelerate SAR studies by starting from a well-precedented and balanced spacer length.

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